[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate
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Overview
Description
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetradecanoylhydrazinylidene group and a 2-methylbenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate typically involves multiple steps, starting with the preparation of the tetradecanoylhydrazinylidene intermediate. This intermediate is then reacted with 4-formylphenyl 2-methylbenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. Researchers explore its effects on cellular processes and its potential as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Properties
Molecular Formula |
C29H40N2O3 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C29H40N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-28(32)31-30-23-25-19-21-26(22-20-25)34-29(33)27-17-15-14-16-24(27)2/h14-17,19-23H,3-13,18H2,1-2H3,(H,31,32)/b30-23+ |
InChI Key |
UPDIYGXMKGFIEB-JJKYIXSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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